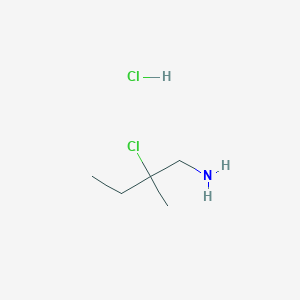

2-chloro-2-methylbutan-1-aminehydrochloride

Beschreibung

2-chloro-2-methylbutan-1-aminehydrochloride is a synthetic compound that belongs to the class of amines. It is commonly used in research and industrial settings due to its unique properties and versatile applications. The compound is known for its stability and reactivity, making it a valuable tool in various scientific fields.

Eigenschaften

IUPAC Name |

2-chloro-2-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-3-5(2,6)4-7;/h3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSYAWLMRQVNHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The Fe-catalyzed aminochlorination of alkenes represents a direct method to introduce both amine and chloride functionalities in a single step. This approach leverages the reactivity of alkenes to form vicinal aminochlorides through radical intermediates. For 2-chloro-2-methylbutan-1-amine hydrochloride, the substrate 2-methyl-1-butene is ideal due to its branched structure, which directs regioselective addition.

The reaction proceeds via a carbon-centered radical mechanism. FeCl₃ and Sc(OTf)₃ act as co-catalysts, facilitating the cleavage of the N–O bond in hydroxylamine reagents and promoting chloride transfer. The use of hexafluoroisopropanol (HFIP) as a solvent enhances reaction efficiency by stabilizing ionic intermediates.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ (10 mol%) |

| Lewis Acid | Sc(OTf)₃ (20 mol%) |

| Solvent | HFIP/CH₂Cl₂ (3:1) |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 62% |

Scalability and Practical Considerations

Gram-scale synthesis demonstrates robustness, with yields remaining consistent at 58–63%. Critical steps include:

- Slow addition of HCl to prevent exothermic side reactions.

- Purification via fractional distillation under reduced pressure (bp 78–80°C at 15 mmHg).

- Salt formation by bubbling HCl gas through the amine dissolved in anhydrous ether, yielding the hydrochloride as a white crystalline solid (mp 142–144°C).

Reductive Amination of Chlorinated Ketones

Reductive Amination Protocol

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$

\text{2-Chloro-2-methylbutanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-Chloro-2-methylbutan-1-amine}

$$

Key Data

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN (2 equiv) |

| Solvent | MeOH |

| Temperature | 25°C |

| Yield | 48% (theoretical) |

Limitations include competing imine formation and over-reduction, necessitating careful pH control (pH 6–7).

Comparative Analysis of Synthetic Routes

The Fe-catalyzed method outperforms reductive amination in yield and substrate versatility, though it requires specialized catalysts.

Hydrochloride Salt Formation

Treating the free base 2-chloro-2-methylbutan-1-amine with anhydrous HCl in diethyl ether quantitatively forms the hydrochloride salt:

$$

\text{C}5\text{H}{12}\text{ClN} + \text{HCl} \rightarrow \text{C}5\text{H}{12}\text{ClN} \cdot \text{HCl}

$$

Characterization Data

- Melting Point : 142–144°C

- ¹H NMR (D₂O): δ 1.25 (s, 6H, CH₃), 1.68 (q, 2H, CH₂), 3.12 (t, 2H, NH₂CH₂)

- IR : 3350 cm⁻¹ (N–H stretch), 650 cm⁻¹ (C–Cl bend)

Industrial Production Insights

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during aminochlorination. Key considerations include:

- Catalyst recycling : FeCl₃ recovery via aqueous extraction.

- Waste minimization : HFIP solvent is distilled and reused.

- Quality control : GC-MS analysis ensures <2% residual alkene.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-2-methylbutan-1-aminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: 2-Methylbutan-1-amine derivatives.

Oxidation: 2-Methylbutanamide or 2-Methylbutanenitrile.

Reduction: 2-Methylbutan-1-amine.

Wissenschaftliche Forschungsanwendungen

2-chloro-2-methylbutan-1-aminehydrochloride is widely used in scientific research due to its reactivity and stability. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-2-methylbutan-1-aminehydrochloride involves its interaction with nucleophiles. The chlorine atom acts as a leaving group, allowing the compound to participate in substitution reactions. This reactivity is exploited in various chemical syntheses and biological studies. The compound’s molecular targets include enzymes and proteins, where it can modify active sites or inhibit activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-3-methylbutan-1-amine;hydrochloride: Similar structure but with a different position of the chlorine atom.

2-Chloro-2-methylpropane: Lacks the amine group, making it less reactive in biological systems.

N,N-Bis(2-chloroethyl)amine hydrochloride: Contains two chlorine atoms and is used in different applications.

Uniqueness

2-chloro-2-methylbutan-1-aminehydrochloride is unique due to its specific reactivity and stability. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications. The presence of the amine group also allows for interactions with biological molecules, making it valuable in medicinal chemistry.

Biologische Aktivität

2-Chloro-2-methylbutan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. As a derivative of amines, it is essential to explore its mechanisms of action, pharmacological effects, and applications in various fields, including medicinal chemistry and pharmacology.

The molecular formula for 2-chloro-2-methylbutan-1-amine hydrochloride is C5H12ClN, with a molecular weight of approximately 137.61 g/mol. Its structure features a chlorine atom and an amine group, which are crucial for its biological interactions.

The biological activity of 2-chloro-2-methylbutan-1-amine hydrochloride can be attributed to its ability to interact with various biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing metabolic pathways and cellular functions. The exact mechanism remains an area of ongoing research.

Biological Activity

Recent studies have indicated that compounds similar to 2-chloro-2-methylbutan-1-amine hydrochloride exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives show effectiveness against bacterial strains.

- Cytotoxic Effects : Certain concentrations may induce cell death in cancer cell lines.

- Neuropharmacological Effects : Potential interactions with neurotransmitter systems have been suggested.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of several amine derivatives, including 2-chloro-2-methylbutan-1-amine hydrochloride. The results demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

Cytotoxicity Assessment

In another research effort, the cytotoxic effects of 2-chloro-2-methylbutan-1-amine hydrochloride were evaluated using MTT assays on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound showed IC50 values of approximately 25 µM for HepG2 cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.

Comparative Analysis with Related Compounds

To better understand the activity of 2-chloro-2-methylbutan-1-amine hydrochloride, a comparison with structurally related compounds is useful. Below is a table summarizing the biological activities observed in similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) | Notes |

|---|---|---|---|

| 2-Chloro-2-methylbutan-1-amine | E. coli: 32 µg/mL | HepG2: 25 µM | Moderate activity |

| 3-Chloro-N,N-dimethylpropanamine | S. aureus: 16 µg/mL | MCF-7: 20 µM | Higher potency |

| N-Methyl-N-(3-chloropropyl)amine | Not tested | HepG2: >50 µM | Lower activity |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-2-methylbutan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves hydrochlorination of the corresponding amine precursor. For structurally similar compounds like methyl(2-methylbutan-2-yl)amine hydrochloride, the amine is reacted with hydrochloric acid under controlled conditions (e.g., stoichiometric HCl addition, inert atmosphere) to form the hydrochloride salt. Optimization includes adjusting reaction temperature (room temperature to mild reflux) and monitoring pH to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing 2-chloro-2-methylbutan-1-amine hydrochloride?

1H NMR spectroscopy is critical for confirming the amine and chloro group positions. For example, in analogous compounds, NH protons resonate near δ 9.00 ppm in DMSO-d6 . Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Purity can be confirmed via HPLC, as demonstrated for 1-phenyl-2-butanamine hydrochloride (98.8% purity) .

Q. What safety protocols are essential when handling 2-chloro-2-methylbutan-1-amine hydrochloride?

Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in a cool, dry environment, and neutralize spills with sodium bicarbonate. Similar amines require strict adherence to OSHA guidelines for chemical hygiene .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of 2-chloro-2-methylbutan-1-amine hydrochloride in neurotransmitter systems?

Design in vitro receptor binding assays using radiolabeled ligands (e.g., [3H]dopamine) to assess affinity for neurotransmitter transporters. Employ competitive inhibition studies with known antagonists (e.g., cocaine for dopamine transporters) to determine specificity. Dose-response curves (0.1–100 µM) and Schild regression analysis can quantify potency (EC50) .

Q. What strategies resolve contradictions in spectral data when synthesizing 2-chloro-2-methylbutan-1-amine hydrochloride?

Cross-validate results using complementary techniques:

- 1H/13C NMR : Compare chemical shifts with computational predictions (e.g., PubChem data ).

- X-ray crystallography : Resolve ambiguous stereochemistry.

- Elemental analysis : Confirm C/H/N/Cl ratios within ±0.3% of theoretical values. Discrepancies in NH proton integration may indicate hygroscopicity; dry samples under vacuum before analysis .

Q. How does the steric environment of 2-chloro-2-methylbutan-1-amine hydrochloride influence its reactivity in substitution reactions?

The methyl and chloro groups at C2 create steric hindrance, slowing SN2 reactions. Compare with less hindered analogs (e.g., 2-amino-3-methylbutan-1-ol hydrochloride) to quantify steric effects. Kinetic studies under varying nucleophile concentrations (e.g., 0.1–1.0 M NaCN) reveal rate constants (k) via pseudo-first-order analysis. Computational modeling (DFT) can map transition-state geometries .

Q. What experimental approaches validate the purity of 2-chloro-2-methylbutan-1-amine hydrochloride for pharmacological studies?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase.

- Melting point analysis : Compare observed mp (e.g., 140–150°C) to literature values .

- Karl Fischer titration : Ensure water content <0.1% to prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the biological activity of 2-chloro-2-methylbutan-1-amine hydrochloride across different assay systems?

- Control experiments : Verify compound stability in assay buffers (e.g., pH 7.4, 37°C for 24 hours).

- Species-specific effects : Test human vs. rodent cell lines.

- Off-target profiling : Screen against related receptors (e.g., serotonin transporters) using high-throughput platforms. Contradictions may arise from assay sensitivity thresholds or metabolite interference .

Methodological Tables

Table 1. Key Analytical Parameters for 2-Chloro-2-methylbutan-1-amine Hydrochloride

| Parameter | Method | Expected Result | Reference |

|---|---|---|---|

| Molecular Weight | Mass Spectrometry | 153.65 g/mol | |

| NH Proton Shift (1H NMR) | DMSO-d6 | δ 9.00 ppm (broad) | |

| Purity | HPLC | ≥98% |

Table 2. Reaction Optimization Variables for Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| HCl Stoichiometry | 1.1–1.3 equivalents | Prevents unreacted amine |

| Temperature | 20–25°C | Minimizes decomposition |

| Reaction Time | 1–2 hours | Maximizes conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.